molecular formula C17H26N2O3S B2480012 (E)-N-(3-Methyl-2-morpholin-4-ylbutyl)-2-phenylethenesulfonamide CAS No. 1223877-57-3

(E)-N-(3-Methyl-2-morpholin-4-ylbutyl)-2-phenylethenesulfonamide

Cat. No.: B2480012
CAS No.: 1223877-57-3
M. Wt: 338.47
InChI Key: QGBAXVWBQSQSKK-UHFFFAOYSA-N
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Description

(E)-N-(3-Methyl-2-morpholin-4-ylbutyl)-2-phenylethenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a morpholine ring, a phenylethene group, and a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-Methyl-2-morpholin-4-ylbutyl)-2-phenylethenesulfonamide typically involves the following steps:

    Formation of the morpholine ring: This can be achieved through the reaction of diethanolamine with a suitable alkylating agent.

    Introduction of the phenylethene group: This step involves the reaction of a phenylacetylene derivative with a suitable electrophile to form the phenylethene moiety.

    Formation of the sulfonamide group: This is typically done by reacting the intermediate compound with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-Methyl-2-morpholin-4-ylbutyl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted products with new functional groups replacing the sulfonamide group.

Scientific Research Applications

(E)-N-(3-Methyl-2-morpholin-4-ylbutyl)-2-phenylethenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-N-(3-Methyl-2-morpholin-4-ylbutyl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(3-Methyl-2-morpholin-4-ylbutyl)-2-phenylethenesulfonamide: shares similarities with other sulfonamides, such as:

Uniqueness

  • Unique Structural Features : The presence of the morpholine ring and the specific arrangement of functional groups make this compound unique compared to other sulfonamides.
  • Distinct Biological Activity : The compound’s unique structure may confer distinct biological activities, making it a valuable target for research and development.

Properties

IUPAC Name

(E)-N-(3-methyl-2-morpholin-4-ylbutyl)-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-15(2)17(19-9-11-22-12-10-19)14-18-23(20,21)13-8-16-6-4-3-5-7-16/h3-8,13,15,17-18H,9-12,14H2,1-2H3/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBAXVWBQSQSKK-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CNS(=O)(=O)C=CC1=CC=CC=C1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(CNS(=O)(=O)/C=C/C1=CC=CC=C1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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